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Cat. No.: B610492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Risdiplam (trade name Evrysdi®) is a first-in-class, orally bioavailable small molecule

designed to treat spinal muscular atrophy (SMA), a rare and devastating neuromuscular

disorder. It functions as a survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA)

splicing modifier, increasing the production of functional SMN protein, which is deficient in

individuals with SMA. This technical guide provides an in-depth overview of the chemical

structure, physicochemical properties, mechanism of action, and key experimental

methodologies related to Risdiplam, intended for a scientific audience.

Chemical Structure and Identifiers
Risdiplam is a complex heterocyclic molecule. Its chemical identity is defined by the following

identifiers:
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Identifier Value

IUPAC Name

7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-

dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-

a]pyrimidin-4-one[1][2]

CAS Number 1825352-65-5[1][2]

Molecular Formula C₂₂H₂₃N₇O[1][2]

Molecular Weight 401.47 g/mol [1][2]

SMILES
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C

=C(C=CC4=N3)N5CCNC6(C5)CC6

InChI Key ASKZRYGFUPSJPN-UHFFFAOYSA-N

Physicochemical and Pharmacokinetic Properties
The physicochemical and pharmacokinetic properties of Risdiplam are crucial for its oral

bioavailability and systemic distribution.

Table 2.1: Physicochemical Properties of Risdiplam

Property Value Source

pKa
Not explicitly determined;

weakly basic compound.[2]

J. Med. Chem. 2018, 61, 15,

6501–6517

logP ~2.5 (lipophilicity)[2]
J. Med. Chem. 2018, 61, 15,

6501–6517

Solubility

Soluble in chloroform (~10

mg/mL).[3] High aqueous

solubility at pH < 4; poor

solubility at pH ≥ 4.[4] Soluble

in 1 eq. HCl (100 mM with

gentle warming). Insoluble in

DMSO and water under

standard conditions.[5][6]

Cayman Chemical; TGA;

Tocris Bioscience;

MedChemExpress
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Table 2.2: Pharmacokinetic Properties of Risdiplam

Parameter Human Data Source

Bioavailability Orally bioavailable.[7]
ACS Med. Chem. Lett. 2021,

12, 2, 178–180

Tmax (Time to maximum

concentration)
1-4 hours.

FDA Clinical Pharmacology

Review

Protein Binding
~89% bound to plasma

proteins, primarily albumin.

FDA Clinical Pharmacology

Review

Volume of Distribution (Vd) 6.3 L/kg. PubChem

Metabolism

Primarily metabolized by flavin

monooxygenase 1 and 3

(FMO1 and FMO3), and to a

lesser extent by CYP1A1, 2J2,

3A4, and 3A7. The major

metabolite is the

pharmacologically inactive M1.

[4]

Poirier et al., 2018

Elimination Half-life (t½)
Approximately 50 hours in

healthy adults.

FDA Clinical Pharmacology

Review

Excretion

Approximately 53% in feces

(14% as unchanged drug) and

28% in urine (8% as

unchanged drug).

PubChem

Mechanism of Action: SMN2 Splicing Modification
Spinal muscular atrophy is caused by insufficient levels of the SMN protein due to mutations or

deletions in the SMN1 gene. A paralogous gene, SMN2, can produce some functional SMN

protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its

transcripts, resulting in a truncated, non-functional protein.[7][8]
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Risdiplam is designed to correct this splicing defect.[7][8] It binds to two specific sites on the

SMN2 pre-mRNA: the exonic splicing enhancer 2 (ESE2) within exon 7 and the 5' splice site

(5'ss) of intron 7.[7][8][9] This dual binding stabilizes the interaction between the U1 small

nuclear ribonucleoprotein (snRNP) and the 5' splice site, a crucial step in spliceosome

assembly.[7][10] This action promotes the inclusion of exon 7 into the final mRNA transcript,

leading to the production of full-length, functional SMN protein.[7][8]
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Caption: Mechanism of Risdiplam in SMN2 pre-mRNA splicing. (Within 100 characters)

Experimental Protocols
This section outlines the general methodologies for key experiments used in the preclinical and

clinical evaluation of Risdiplam. For complete, detailed protocols, readers are advised to
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consult the supplementary materials of the cited publications.

In Vitro SMN2 Splicing Assay
This assay is fundamental to assess the ability of Risdiplam to promote the inclusion of exon 7

in SMN2 mRNA.

Methodology:

Cell Culture: SMA patient-derived fibroblasts or other suitable cell lines (e.g., HEK293 cells

expressing an SMN2 minigene reporter) are cultured under standard conditions.[8]

Compound Treatment: Cells are treated with varying concentrations of Risdiplam or a

vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[11]

RNA Extraction: Total RNA is isolated from the cells using a suitable method, such as TRIzol

reagent.[11]

Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse

transcriptase enzyme.[11]

RT-qPCR Analysis: The relative levels of full-length SMN2 mRNA (containing exon 7) and

SMN2Δ7 mRNA (lacking exon 7) are quantified using real-time quantitative polymerase

chain reaction (RT-qPCR).[2] Specific primers are designed to amplify each transcript

isoform. The ratio of full-length to Δ7 transcripts is then calculated to determine the splicing

correction efficiency.
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Caption: Workflow for the in vitro SMN2 splicing assay. (Within 100 characters)

In Vivo SMN Protein Quantification in Animal Models
This protocol is used to evaluate the in vivo efficacy of Risdiplam in increasing SMN protein

levels in relevant tissues.

Methodology:

Animal Models: Transgenic mouse models of SMA, such as the SMNΔ7 mouse, are

commonly used.[4][12]
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Drug Administration: Risdiplam is administered orally to the animals at various doses for a

defined treatment period.[4][12]

Tissue Collection: At the end of the treatment period, animals are euthanized, and relevant

tissues (e.g., brain, spinal cord, muscle) are collected and snap-frozen.[13]

Protein Extraction: Total protein is extracted from the tissues using a lysis buffer (e.g., RIPA

buffer) containing protease inhibitors.[13]

Protein Quantification: The total protein concentration in the lysates is determined using a

standard protein assay (e.g., BCA assay).[13]

Western Blot Analysis:

Equal amounts of total protein from each sample are separated by SDS-PAGE.

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

The membrane is blocked and then incubated with a primary antibody specific for the

SMN protein.

A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

The protein bands are visualized using a chemiluminescent substrate, and the band

intensities are quantified.[13][14]

A housekeeping protein (e.g., GAPDH or tubulin) is also probed as a loading control.[14]

Clinical Trials Methodology Overview
The efficacy and safety of Risdiplam have been evaluated in several key clinical trials,

including FIREFISH and SUNFISH.

FIREFISH Study (NCT02913482)
Population: Infants aged 1-7 months with Type 1 SMA.[15][16][17]
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Design: An open-label, two-part study. Part 1 was a dose-escalation phase, and Part 2 was a

pivotal efficacy and safety study at the selected dose.[15][16][17][18][19]

Primary Efficacy Endpoint (Part 2): The proportion of infants sitting without support for at

least 5 seconds at 12 months of treatment, assessed using the Bayley Scales of Infant and

Toddler Development Third Edition (BSID-III).[17]

Key Secondary Endpoints: Survival without permanent ventilation, motor milestone

achievement (Hammersmith Infant Neurological Examination-2; HINE-2), and swallowing

function.[18]

SUNFISH Study (NCT02908685)
Population: Children and young adults aged 2-25 years with Type 2 or 3 SMA.[20][21][22][23]

[24]

Design: A two-part, randomized, placebo-controlled, double-blind study. Part 1 was a dose-

finding phase. Part 2 was a pivotal efficacy and safety study.[20][21][22][23][24]

Primary Efficacy Endpoint (Part 2): Change from baseline in the Motor Function Measure 32

(MFM32) total score at 12 months.[22]

Key Secondary Endpoint: Change from baseline in the Revised Upper Limb Module (RULM)

score.[22]

Conclusion
Risdiplam represents a significant advancement in the treatment of SMA, offering an effective

oral therapy that addresses the underlying molecular defect of the disease. Its well-

characterized chemical structure, favorable physicochemical and pharmacokinetic properties,

and demonstrated mechanism of action make it a valuable therapeutic option for a broad range

of SMA patients. The experimental methodologies outlined in this guide provide a framework

for the continued investigation and understanding of Risdiplam and other SMN2 splicing

modifiers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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